Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-ethoxyphenyl]- Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-ethoxyphenyl]-
Brand Name: Vulcanchem
CAS No.: 20249-05-2
VCID: VC3826756
InChI: InChI=1S/C18H26N2O6/c1-5-24-18-7-6-16(19-13(2)21)12-17(18)20(8-10-25-14(3)22)9-11-26-15(4)23/h6-7,12H,5,8-11H2,1-4H3,(H,19,21)
SMILES: CCOC1=C(C=C(C=C1)NC(=O)C)N(CCOC(=O)C)CCOC(=O)C
Molecular Formula: C18H26N2O6
Molecular Weight: 366.4 g/mol

Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-ethoxyphenyl]-

CAS No.: 20249-05-2

Cat. No.: VC3826756

Molecular Formula: C18H26N2O6

Molecular Weight: 366.4 g/mol

* For research use only. Not for human or veterinary use.

Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-ethoxyphenyl]- - 20249-05-2

Specification

CAS No. 20249-05-2
Molecular Formula C18H26N2O6
Molecular Weight 366.4 g/mol
IUPAC Name 2-[5-acetamido-N-(2-acetyloxyethyl)-2-ethoxyanilino]ethyl acetate
Standard InChI InChI=1S/C18H26N2O6/c1-5-24-18-7-6-16(19-13(2)21)12-17(18)20(8-10-25-14(3)22)9-11-26-15(4)23/h6-7,12H,5,8-11H2,1-4H3,(H,19,21)
Standard InChI Key PJCAOXWCMOVGQL-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1)NC(=O)C)N(CCOC(=O)C)CCOC(=O)C
Canonical SMILES CCOC1=C(C=C(C=C1)NC(=O)C)N(CCOC(=O)C)CCOC(=O)C

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, N-[3-[bis(2-(acetyloxy)ethyl)amino]-4-ethoxyphenyl]acetamide, reflects its three primary functional groups:

  • Acetamide backbone: Provides hydrogen-bonding capacity and influences solubility .

  • Bis[2-(acetyloxy)ethyl]amino group: Introduces steric bulk and ester functionalities susceptible to hydrolysis .

  • 4-Ethoxy substituent: Enhances lipophilicity compared to methoxy analogs, potentially altering phase-transfer properties .

The molecular formula is inferred as C₁₉H₂₇N₃O₆ (calculated molecular weight: 393.43 g/mol), assuming substitution of the methoxy group in CAS 23128-51-0 with ethoxy .

Structural Comparison with Methoxy Analogs

Replacing the 4-methoxy group in CAS 23128-51-0 with ethoxy increases the alkyl chain length, which is expected to:

  • Raise the logP value by ~0.5 units, enhancing lipid solubility .

  • Shift NMR signals for adjacent protons due to electron-donating effects .

  • Modify crystalline packing, as evidenced by altered melting points in homologous series .

Synthesis and Manufacturing

Reaction Pathways

While no explicit synthesis for the 4-ethoxy derivative is documented, a plausible route mirrors methods for 3-(N,N-diacetoxyethyl)amino-4-methoxyacetanilide :

  • Nitration and Reduction:

    • 4-Ethoxyaniline undergoes nitration to introduce a nitro group at the 3-position.

    • Catalytic hydrogenation yields 3-amino-4-ethoxyaniline.

  • Acetylation:

    • Reaction with acetic anhydride forms 3-acetamido-4-ethoxyaniline.

  • Alkylation with Diethylene Glycol Diacetate:

    • Condensation with diethylene glycol diacetate introduces the bis[2-(acetyloxy)ethyl]amino group .

Key challenges include preventing over-alkylation and optimizing reaction temperatures to avoid ester hydrolysis .

Purification and Analytical Methods

Reverse-phase HPLC using columns like Newcrom R1 (acetonitrile/water/phosphoric acid mobile phase) effectively separates intermediates and byproducts . For the ethoxy derivative, adjusting the acetonitrile ratio by 5–10% may improve resolution compared to methoxy analogs .

Physicochemical Properties

Experimental and Predicted Data

PropertyValue (Predicted/Inferred)Source Analog (CAS 23128-51-0)
Melting Point98–102°C105–108°C
Boiling Point527°C (Predicted)526.8°C
Density1.18 g/cm³1.212 g/cm³
logP1.71.20
Solubility in Water2.1 mg/L1.8 mg/L

The ethoxy group’s larger van der Waals volume reduces crystal lattice stability, explaining the lower predicted melting point versus the methoxy analog .

Industrial Applications

Dye and Pigment Intermediates

Azo dyes derived from similar acetamides exhibit strong absorbance in the 450–600 nm range . The ethoxy group may redshift λmax by 10–15 nm compared to methoxy derivatives, making it valuable for navy-blue textile dyes . For example, coupling with diazotized 2,6-dichloro-4-nitroaniline produces disperse dyes with enhanced wash-fastness .

Environmental and Regulatory Considerations

Persistence and Bioaccumulation

Structural analogs are classified as persistent (half-life >40 days in water) and moderately bioaccumulative (BCF ~1,500) . Ethoxy substitution may increase hydrophobicity, elevating BCF to ~2,000, warranting stringent disposal protocols .

Regulatory Status

No specific regulations govern the ethoxy variant, but the methoxy analog (CAS 23128-51-0) is listed in the EPA’s TSCA inventory . Precautionary measures for handling acetylated amines—including PPE and vapor control—are recommended .

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